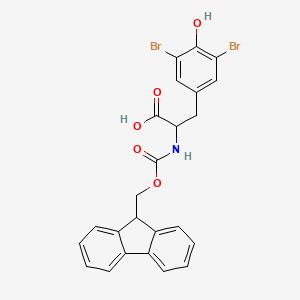
N-Fmoc-3,5-dibromo-D-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Tyr(3,5-Br2)-Oh: is a derivative of tyrosine, an amino acid, where the phenolic ring is substituted with bromine atoms at the 3 and 5 positions. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Tyr(3,5-Br2)-Oh typically involves the following steps:
Bromination of Tyrosine: Tyrosine is brominated at the 3 and 5 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Fmoc Protection: The brominated tyrosine is then reacted with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine to protect the amino group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis equipment.
化学反应分析
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Quinones.
Reduction: De-brominated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives.
科学研究应用
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Used in the modification of biomolecules for various applications.
Biology
Protein Engineering: Used in the study of protein structure and function.
Enzyme Inhibition: Studied for its potential to inhibit enzymes that interact with tyrosine residues.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent or as a part of drug delivery systems.
Industry
Biotechnology: Used in the production of modified proteins and enzymes for industrial applications.
作用机制
The mechanism of action of Fmoc-D-Tyr(3,5-Br2)-Oh would depend on its specific application. Generally, it could interact with enzymes or receptors that recognize tyrosine residues, potentially inhibiting or modifying their activity. The bromine substitutions might enhance its binding affinity or alter its reactivity.
相似化合物的比较
Similar Compounds
Fmoc-D-Tyr-OH: The non-brominated version of the compound.
Fmoc-L-Tyr(3,5-Br2)-OH: The L-isomer of the compound.
Fmoc-D-Tyr(3-I)-OH: A similar compound with a single iodine substitution.
Uniqueness
Bromine Substitution: The presence of bromine atoms can significantly alter the compound’s reactivity and binding properties.
D-Isomer: The D-isomer can have different biological activity compared to the L-isomer.
属性
IUPAC Name |
3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAVNNURVZYVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Br2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13401390.png)

![Platinum muriaticum [hpus]](/img/structure/B13401412.png)
![N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B13401421.png)

![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B13401429.png)
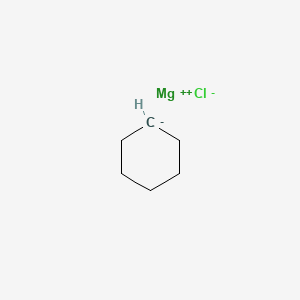
![N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B13401439.png)
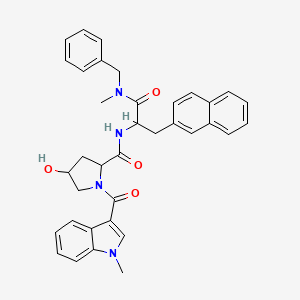
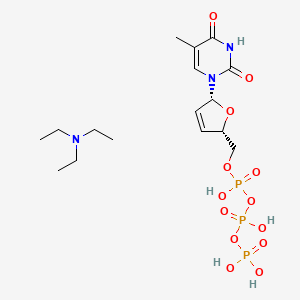
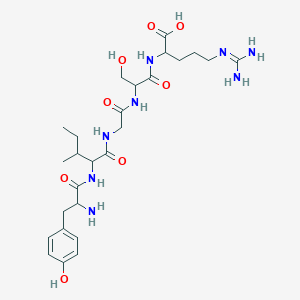
![3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B13401459.png)


